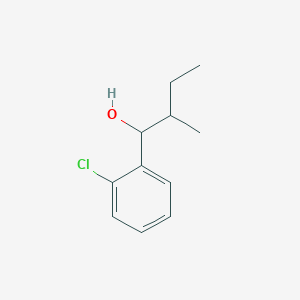
1-(2-Chlorophenyl)-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be achieved through several methods:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with 2-chloro-1-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
-
Reduction of 2-Chlorobenzyl Chloride: : Another method involves the reduction of 2-chlorobenzyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction converts the benzyl chloride to the corresponding benzyl alcohol .
Industrial Production Methods
Industrial production of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding hydrocarbon. This can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
-
Substitution: : The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: 2-Chlorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be compared with other similar compounds such as:
2-Chlorobenzyl Alcohol: Similar structure but lacks the isobutyl group.
Benzyl Alcohol: Lacks both the chlorine atom and the isobutyl group.
2-Chlorotoluene: Similar structure but lacks the hydroxyl group.
Eigenschaften
CAS-Nummer |
124285-92-3 |
|---|---|
Molekularformel |
C11H15ClO |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8,11,13H,3H2,1-2H3 |
InChI-Schlüssel |
KBJASEISUWAWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


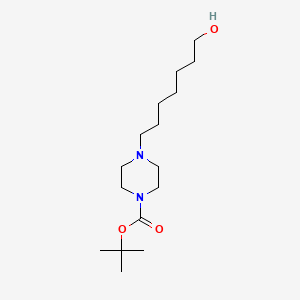
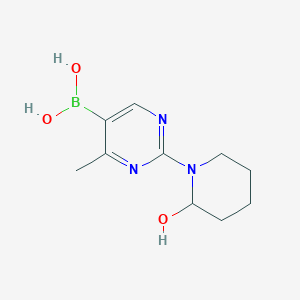
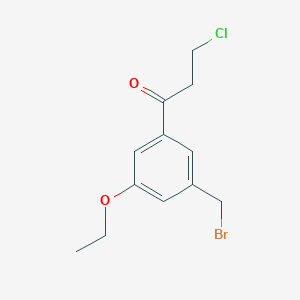
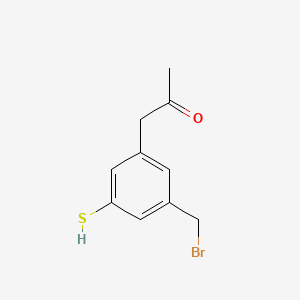
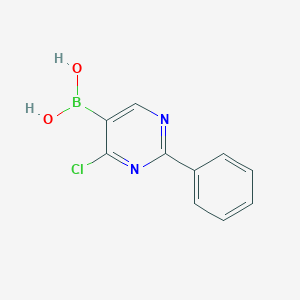
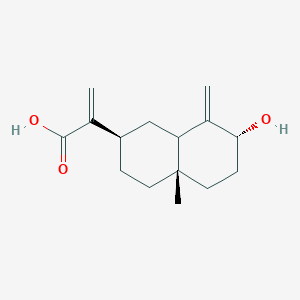
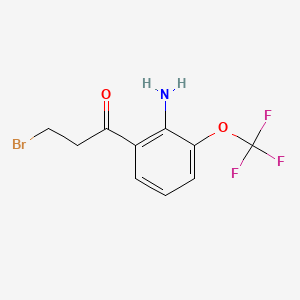
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
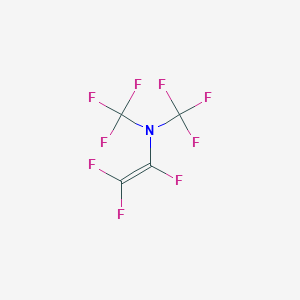
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
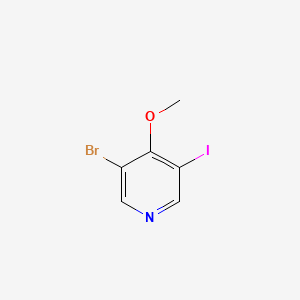
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
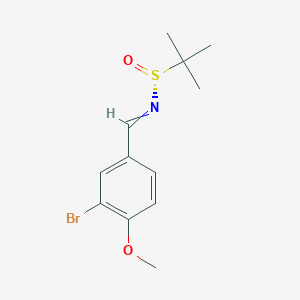
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)
